ETHYL 4-METHYL-2-({2-[(1,2,3,4-TETRAHYDRO-9-ACRIDINYLCARBONYL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
ETHYL 4-METHYL-2-({2-[(1,2,3,4-TETRAHYDRO-9-ACRIDINYLCARBONYL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazole ring, an acridine moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-({2-[(1,2,3,4-TETRAHYDRO-9-ACRIDINYLCARBONYL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Acridine Moiety: The acridine moiety can be introduced via a Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde with a ketone.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-({2-[(1,2,3,4-TETRAHYDRO-9-ACRIDINYLCARBONYL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols can replace the leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
ETHYL 4-METHYL-2-({2-[(1,2,3,4-TETRAHYDRO-9-ACRIDINYLCARBONYL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-({2-[(1,2,3,4-TETRAHYDRO-9-ACRIDINYLCARBONYL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with biological macromolecules:
DNA Intercalation: The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Enzyme Inhibition: The compound inhibits topoisomerase enzymes, which are crucial for DNA replication and cell division, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
ETHYL 4-METHYL-2-({2-[(1,2,3,4-TETRAHYDRO-9-ACRIDINYLCARBONYL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds:
Acridine Derivatives: Similar to other acridine derivatives, this compound exhibits DNA intercalation properties but may have enhanced specificity and potency due to the presence of the thiazole ring.
Thiazole Derivatives: Compared to other thiazole derivatives, the presence of the acridine moiety provides additional biological activity, making it a more versatile compound for research applications.
List of Similar Compounds
- 9-Aminoacridine
- 2-Methylthiazole
- 4-Methylthiazole-5-carboxylic acid
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 4-methyl-2-[[2-(1,2,3,4-tetrahydroacridine-9-carbonyloxy)acetyl]amino]-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-3-30-22(29)20-13(2)24-23(32-20)26-18(27)12-31-21(28)19-14-8-4-6-10-16(14)25-17-11-7-5-9-15(17)19/h4,6,8,10H,3,5,7,9,11-12H2,1-2H3,(H,24,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBOZQDFDUZBHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC(=O)C2=C3CCCCC3=NC4=CC=CC=C42)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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